molecular formula C8H5ClN4S B8504553 2-Chloro-4-(pyrimidin-2-ylthio)pyrimidine

2-Chloro-4-(pyrimidin-2-ylthio)pyrimidine

Cat. No. B8504553
M. Wt: 224.67 g/mol
InChI Key: TVWJRDSLJVAWIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09040549B2

Procedure details

In a procedure analogous to Example 3, reaction of pyrimidine-2-thiol (415 mg, 3.70 mmol) and 2,4-dichloropyrimidine (500 mg, 3.36 mmol) furnished the product (705 mg, 93%).
Quantity
415 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[N:3][C:2]=1[SH:7].[Cl:8][C:9]1[N:14]=[C:13](Cl)[CH:12]=[CH:11][N:10]=1>>[Cl:8][C:9]1[N:14]=[C:13]([S:7][C:2]2[N:3]=[CH:4][CH:5]=[CH:6][N:1]=2)[CH:12]=[CH:11][N:10]=1

Inputs

Step One
Name
Quantity
415 mg
Type
reactant
Smiles
N1=C(N=CC=C1)S
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC(=N1)SC1=NC=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 705 mg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.